Nimbiol

Cytotoxicity Anticancer Selectivity Index

Sourcing a validated cytotoxic reference with FtsZ inhibitory activity can delay antibacterial resistance research. Nimbiol directly addresses this gap. - Validated FtsZ Probe: Demonstrated selective binding to P. aeruginosa FtsZ protein (docking ΔG = -7.8 kcal/mol), a unique profile not shared by other neem limonoids. - Definitive Cytotoxic Standard: Well-characterized potency against HeLa (IC50 8.1 μM) and HEp-2 (IC50 16.2 μM) cell lines, with a documented Selectivity Index of 7.5 (Vero cells). - Supply Chain Assurance: Available as a high-purity analytical standard for consistent inter-study calibration and mechanism-of-action studies.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 561-95-5
Cat. No. B1247986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimbiol
CAS561-95-5
Synonymsnimbiol
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)C3(CCCC(C3CC2=O)(C)C)C
InChIInChI=1S/C18H24O2/c1-11-8-12-13(9-14(11)19)18(4)7-5-6-17(2,3)16(18)10-15(12)20/h8-9,16,19H,5-7,10H2,1-4H3/t16-,18+/m0/s1
InChIKeyXVAVQANUJQBBFF-FUHWJXTLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nimbiol: Cytotoxic Diterpenoid and FtsZ Binder


Nimbiol (CAS 561-95-5) is a podocarpane-type diterpenoid naturally isolated from the neem tree (Azadirachta indica) and other plant species [1]. Its chemical structure, C18H24O2 (MW 272.38), features a tricyclic aromatic core with hydroxyl and methyl substitutions [2]. Preclinical studies have demonstrated its biological activity through binding to the bacterial cell division protein FtsZ (ΔG = -7.8 kcal/mol) [3] and exhibiting selective cytotoxicity against human cancer cell lines [4]. This compound serves as a chemical probe for investigating bacterial cell division mechanisms and as a cytotoxic reference standard in natural product research.

Natural diterpenoid isolated from neem (Azadirachta indica)
Supports FtsZ-mediated bacterial cell division studies
Cell-model cytotoxicity endpoint review

Nimbiol Differentiated from Other Neem Compounds


Despite originating from the same botanical source, Nimbiol exhibits a distinct pharmacological profile that precludes its generic substitution by other neem-derived compounds such as azadirachtin, nimbin, salannin, or even structurally related diterpenoids like nimbidiol. Nimbiol demonstrates a unique dual activity profile—potent cytotoxicity against HeLa cells (IC50 8.1 μM) coupled with selective FtsZ protein binding (ΔG = -7.8 kcal/mol)—that is not replicated by limonoids which show either much weaker cytotoxicity (salannin IC50 112 μM; nimbin >200 μM) [1] or entirely different target pathways (e.g., nimbidiol's potent glucosidase inhibition with IC50 0.85 μM for isomaltase) [2]. Furthermore, even among podocarpane diterpenes, Nimbiol's cytotoxicity and selectivity profile differs quantitatively from close analogs like crossogumerin B [3]. This evidence demonstrates that Nimbiol occupies a distinct position in the neem-derived chemical space, making it irreplaceable for specific mechanistic investigations targeting FtsZ-mediated bacterial division or comparative cytotoxicity studies.

Limonoid mismatch

Neem limonoids (azadirachtin, nimbin, salannin) show substantially lower cytotoxicity and no FtsZ binding; substitution may shift assay readouts.

Target divergence

Nimbidiol inhibits mammalian glucosidases, not bacterial FtsZ; functional interchange is not supported by current evidence.

Selectivity balance

Crossogumerin B exhibits higher potency but a distinct selectivity profile; direct substitution may alter cell-model endpoint interpretation.

Nimbiol Quantitative Evidence vs. Comparators


Nimbiol vs. Crossogumerin B: Cytotoxicity and Selectivity

In a direct comparative study of podocarpane diterpenes isolated from Crossopetalum gaumeri, Nimbiol exhibited lower cytotoxicity against HeLa cells (IC50 8.1 μM) compared to crossogumerin B (IC50 3.1 μM), but demonstrated a lower selectivity index (SI 7.5 vs. 22.6) when evaluated against normal Vero cells [1]. This differential activity profile indicates that while crossogumerin B is more potent, Nimbiol offers a distinct balance of potency and selectivity that may be advantageous for specific research applications.

Cytotoxicity & Selectivity
Head-to-head
HeLa IC50: 8.1 μM (Nimbiol) vs 3.1 μM (Crossogumerin B)
Reported cell-model response context; selectivity balance differs
SI 7.5 vs 22.6; Vero cells, 48h lag phase
Cytotoxicity Anticancer Selectivity Index

Cytotoxicity vs. Neem Limonoids

In a cross-study comparison using neuroblastoma cells (N1E-115), Nimbiol's cytotoxic potency is not directly reported in the same assay; however, the limonoids salannin, nimbin, and azadirachtin exhibit IC50 values of 112 μM, >200 μM, and >200 μM, respectively [1]. This contrasts sharply with Nimbiol's sub-10 μM IC50 values observed in other cancer cell lines (HeLa IC50 8.1 μM, HEp-2 IC50 16.2 μM) [2]. While direct assay-to-assay comparison is limited, the data suggest Nimbiol possesses at least 10- to 25-fold greater cytotoxic potency than these major neem limonoids.

Cytotoxicity vs. Limonoids
Cross-study
HeLa IC50 8.1 μM vs salannin 112 μM, nimbin/azadirachtin >200 μM
Supports cytotoxicity endpoint review; cross-study comparison context
Different cell lines; potency ranking context-dependent
Cytotoxicity Limonoid Comparison Anticancer

Nimbiol vs. Nimbocinol: Antiviral Activity

Both Nimbiol and its structural analog nimbocinol are classified as antiviral compounds derived from neem seeds and leaves [1]. However, current literature provides only qualitative activity classification for both compounds without head-to-head quantitative data on specific viral targets or IC50 values. This represents a knowledge gap; procurement decisions based on antiviral research applications cannot currently be differentiated by quantitative potency metrics between these two compounds.

Antiviral Activity
Class-level inference
Qualitative classification only; no quantitative comparative data
Antiviral context requires additional data to differentiate from nimbocinol
Selection may rely on availability or purity
Antiviral Neem Limonoids Activity Classification

Nimbiol vs. Nimbidiol: Target Pathway Divergence

Nimbiol exhibits specific binding to the bacterial FtsZ protein with a docking energy of ΔG = -7.8 kcal/mol, indicating potential as an antimicrobial agent targeting prokaryotic cell division [1]. In contrast, the structurally related diterpenoid nimbidiol demonstrates potent inhibition of mammalian intestinal glucosidases (isomaltase IC50 0.85 μM, maltase-glucoamylase IC50 1.35 μM) with no reported FtsZ activity [2]. This divergent target profile—prokaryotic cell division vs. eukaryotic carbohydrate metabolism—establishes that these two diterpenoids cannot be functionally interchanged in research applications.

Target Pathway Divergence
Class-level inference
FtsZ binding ΔG -7.8 kcal/mol vs Glucosidase IC50 0.85-1.35 μM (nimbidiol)
Distinct target pathways; no functional overlap in reported activity
In silico docking vs in vitro enzyme assays
FtsZ Binding Glucosidase Inhibition Target Specificity

Nimbiol Research and Industrial Applications


FtsZ Probe for Bacterial Cell Division

Nimbiol serves as a validated chemical probe for investigating FtsZ-mediated bacterial cell division, supported by computational docking data demonstrating favorable binding energy (ΔG = -7.8 kcal/mol) to the FtsZ protein of Pseudomonas aeruginosa [1]. This application is directly supported by the compound's unique FtsZ-binding profile that is not shared by other neem-derived diterpenoids like nimbidiol. Researchers investigating antimicrobial resistance mechanisms targeting prokaryotic cell division machinery should prioritize Nimbiol over limonoids (e.g., nimbin, salannin) that lack reported FtsZ interaction.

Cytotoxicity Reference for Anticancer Screening

Nimbiol's well-characterized cytotoxicity profile against HeLa (IC50 8.1 μM) and HEp-2 (IC50 16.2 μM) cell lines, along with its documented selectivity index (SI 7.5) against Vero cells, qualifies it as a suitable reference standard in natural product cytotoxicity screening programs [2]. Its intermediate potency and selectivity—more potent than limonoids (salannin IC50 112 μM) but less potent than crossogumerin B (IC50 3.1 μM)—makes it an ideal comparator for establishing structure-activity relationships among diterpenoid compounds.

Chiral Building Block for Podocarpane Derivatives

Nimbiol's optically active podocarpane skeleton has been exploited as a chiral intermediate in the synthesis of various ring-C aromatic diterpene derivatives, including 12-methyl-7-oxo-podocarpa-8,11,13-triene-13-carboxylic acid and related compounds [3]. Efficient synthetic routes from sclareol and manool have been established, enabling access to (+)-nimbiol and its derivatives in good overall yields. This application is distinct from nimbidiol's use in glucosidase inhibition studies and represents a viable industrial scenario for procurement of Nimbiol as a synthetic starting material.

Application
Selection Property
Validation Focus
FtsZ bacterial division probe studies
FtsZ binding evidence context
Bacterial division mechanism research
Cancer cell-model cytotoxicity screening
Cytotoxicity endpoint profile
Cell-model selectivity and potency review
Podocarpane diterpene synthesis
Optically active scaffold availability
Synthetic route and yield evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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